1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine hydrochloride
CAS No.: 2703774-17-6
Cat. No.: VC11562504
Molecular Formula: C9H16ClN3
Molecular Weight: 201.70 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2703774-17-6 |
|---|---|
| Molecular Formula | C9H16ClN3 |
| Molecular Weight | 201.70 g/mol |
| IUPAC Name | (1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H15N3.ClH/c1-12-9-5-3-2-4-7(9)8(6-10)11-12;/h2-6,10H2,1H3;1H |
| Standard InChI Key | GWQAEJJFFNQPOQ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(CCCC2)C(=N1)CN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
The compound’s IUPAC name, (1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methanamine hydrochloride, reflects its core indazole ring system fused with a cyclohexene moiety. Key structural features include:
-
A partially saturated indazole scaffold (4,5,6,7-tetrahydro-1H-indazole).
-
A methyl group at the N1 position of the indazole ring.
-
A methanamine substituent at the C3 position, protonated as a hydrochloride salt to enhance solubility .
The molecular structure is confirmed by spectroscopic data, including InChIKey: GWQAEJJFFNQPOQ-UHFFFAOYSA-N and Canonical SMILES: CN1C2=C(CCCC2)C(=N1)CN.Cl, which encode its connectivity and stereochemistry.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight (g/mol) | 201.70 |
| Exact Mass | 201.103 |
| PSA (Ų) | 43.84 |
| LogP | 1.46 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
Synthesis and Preparation
Synthetic Pathways
The synthesis of 1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine hydrochloride typically involves a multi-step protocol:
-
Formation of the Indazole Core: Cyclocondensation of 1-methyl-4,5,6,7-tetrahydro-1H-indazole with chloroacetonitrile under acidic conditions yields the methanamine-substituted intermediate.
-
Salt Formation: Treatment with hydrochloric acid converts the free base into its hydrochloride salt, improving aqueous solubility for biological testing.
Optimization Challenges
Key challenges include controlling regioselectivity during indazole ring closure and minimizing byproducts during salt formation. Recent advances in catalytic hydrazine cyclization have improved yields to >75% in optimized conditions .
Biological Activities and Mechanisms
Structure-Activity Relationships (SAR)
-
N1 Methylation: Enhances metabolic stability by reducing hepatic CYP450 oxidation.
-
C3 Methanamine: Introduces hydrogen-bonding capacity, critical for target binding .
-
Hydrochloride Salt: Improves bioavailability by increasing solubility in physiological buffers (>50 mg/mL in water).
Comparative Analysis with Analogous Compounds
1-(1,5,5-Trimethyl-4,5,6,7-Tetrahydro-1H-Indazol-3-yl)Methanamine Hydrochloride
This trimethylated analog (, MW 229.75 g/mol) exhibits:
-
Increased lipophilicity () due to additional methyl groups.
-
Reduced aqueous solubility (<20 mg/mL) compared to the monomethyl derivative.
-
Biological Implications: Enhanced CNS penetration but lower antimicrobial efficacy.
Table 2: Comparison of Key Derivatives
| Property | 1-Methyl Derivative | 1,5,5-Trimethyl Derivative |
|---|---|---|
| Molecular Weight | 201.70 g/mol | 229.75 g/mol |
| LogP | 1.46 | 2.1 |
| Aqueous Solubility | >50 mg/mL | <20 mg/mL |
| Antibacterial Activity | Moderate (12–15 mm) | Low (8–10 mm) |
Research Applications and Future Directions
Current Applications
-
Drug Discovery: Serves as a lead compound for optimizing indazole-based kinase inhibitors .
-
Chemical Biology: Used as a fluorescent probe precursor due to its stable bicyclic core.
Challenges and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume